molecular formula C15H22N2O5 B4761030 N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide

N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide

Cat. No. B4761030
M. Wt: 310.35 g/mol
InChI Key: DJOBVIZUONPYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide is a chemical compound that has attracted the attention of scientists due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide works by binding to the active site of enzymes such as caspases and cathepsins. This binding results in a conformational change in the enzyme, leading to the release of a fluorescent signal that can be detected and measured. The fluorescent signal is proportional to the activity of the enzyme, allowing for the quantification of enzyme activity in real-time.
Biochemical and Physiological Effects:
N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide has minimal biochemical and physiological effects on cells and tissues. This compound does not interfere with cellular processes and does not affect cell viability or proliferation. Additionally, N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide is not toxic to cells and tissues at the concentrations used in scientific research.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide is its high specificity for enzymes such as caspases and cathepsins. This compound can be used to detect and measure the activity of these enzymes in real-time, making it a valuable tool for studying cellular processes involved in apoptosis and autophagy. Additionally, N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide is easy to use and can be incorporated into various experimental protocols.
However, there are also some limitations to the use of N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide in lab experiments. One of the limitations is its relatively high cost, which can limit its use in large-scale experiments. Additionally, N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide has limited applications outside of the study of apoptosis and autophagy.

Future Directions

There are several future directions for the use of N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide in scientific research. One of the future directions is the development of new probes based on this compound for the detection and measurement of other enzymes involved in various cellular processes. Additionally, N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide can be used to study the molecular mechanisms of various diseases such as cancer and neurodegenerative disorders. Another future direction is the optimization of the synthesis method to reduce the cost of this compound and make it more accessible to researchers.
Conclusion:
In conclusion, N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide is a valuable tool for studying cellular processes involved in apoptosis and autophagy. This compound has high specificity for enzymes such as caspases and cathepsins and can be used to detect and measure their activity in real-time. While there are some limitations to the use of N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide in lab experiments, there are also several future directions for its use in scientific research.

Scientific Research Applications

N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide has various applications in scientific research. One of the most significant applications is its use as a fluorescent probe to detect and monitor the activity of enzymes such as caspases and cathepsins. This compound can also be used to study the cellular processes involved in apoptosis and autophagy. Additionally, N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide has been used as a tool to investigate the molecular mechanisms of various diseases such as cancer and neurodegenerative disorders.

properties

IUPAC Name

N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c1-3-4-9-22-10-5-8-16-15(18)12-6-7-14(21-2)13(11-12)17(19)20/h6-7,11H,3-5,8-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOBVIZUONPYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCNC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.